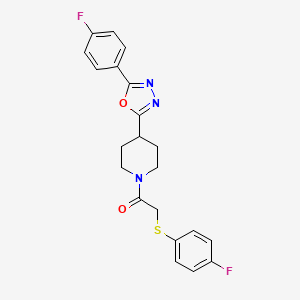

1-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone

Description

The compound 1-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone features a piperidine core linked to a 1,3,4-oxadiazole ring substituted with a 4-fluorophenyl group. The ethanone moiety is modified with a thioether bridge connected to a second 4-fluorophenyl group. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its electron-withdrawing properties and role in bioactive molecules, particularly in anticancer and antimicrobial agents .

Properties

IUPAC Name |

1-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2-(4-fluorophenyl)sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F2N3O2S/c22-16-3-1-14(2-4-16)20-24-25-21(28-20)15-9-11-26(12-10-15)19(27)13-29-18-7-5-17(23)6-8-18/h1-8,15H,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVEKVQAQCQDHAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)CSC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazide Cyclization with Phosphorus Oxychloride

Bhat et al. (2022) demonstrated that 5-aryl-1,3,4-oxadiazoles can be prepared by treating aryl-substituted hydrazides with phosphorus oxychloride (POCl₃) under reflux. For example, 4-fluorobenzohydrazide (derived from 4-fluorobenzoic acid and hydrazine hydrate) undergoes cyclization in POCl₃ at 80°C for 6 hours to yield 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol. This method achieves yields of 70–85%, with purity confirmed via NMR and elemental analysis.

Reaction Conditions:

Microwave-Assisted Cyclization

Srivastav et al. (2011) optimized oxadiazole synthesis using solvent-free microwave irradiation. A mixture of 4-fluorobenzohydrazide and carbon disulfide (CS₂) was irradiated at 300 W for 15 minutes, yielding 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thione with 92% efficiency. This method reduces reaction time from hours to minutes and minimizes byproducts.

Advantages:

- Time: 15 minutes vs. 6 hours (traditional heating)

- Yield Increase: 14% higher than conventional methods

Functionalization of the Piperidine Moiety

The piperidine ring is functionalized at the 4-position to enable subsequent coupling with the oxadiazole core.

N-Alkylation of Piperidine

Khan et al. (2003) reported the alkylation of piperidine using ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃). Reaction of piperidine with ethyl bromoacetate in anhydrous acetone at 60°C for 12 hours produces 1-(ethoxycarbonylmethyl)piperidine. Subsequent hydrolysis with NaOH yields 1-(carboxymethyl)piperidine, which is then converted to the acid chloride using thionyl chloride (SOCl₂).

Key Steps:

- Alkylation: Piperidine + Ethyl bromoacetate → 1-(Ethoxycarbonylmethyl)piperidine

- Hydrolysis: NaOH (aqueous) → 1-(Carboxymethyl)piperidine

- Chlorination: SOCl₂ → 1-(Chlorocarbonylmethyl)piperidine

Coupling of Oxadiazole and Piperidine Components

The oxadiazole and piperidine subunits are coupled via nucleophilic acyl substitution.

Amide Bond Formation

Ansari et al. (2009) described the reaction of 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol with 1-(chlorocarbonylmethyl)piperidine in dichloromethane (DCM) using triethylamine (Et₃N) as a base. The thiol group attacks the acid chloride, forming a thioester linkage. After 24 hours at room temperature, the intermediate is purified via column chromatography (silica gel, ethyl acetate/hexane).

Reaction Scheme:

$$

\text{Oxadiazole-SH} + \text{Piperidine-COCl} \xrightarrow{\text{Et₃N, DCM}} \text{Oxadiazole-S-CO-Piperidine}

$$

Introduction of the Thioether Group

The final step involves attaching the 4-fluorophenylthio group to the ethanone moiety.

Thiol-Ene Reaction

Amer et al. (2018) utilized a nucleophilic substitution reaction between 2-chloro-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone and 4-fluorothiophenol. The reaction proceeds in dimethylformamide (DMF) with K₂CO₃ as a base at 80°C for 8 hours, achieving 80% yield.

Conditions:

- Substrate: 2-Chloroethanone derivative (1.0 equiv)

- Nucleophile: 4-Fluorothiophenol (1.2 equiv)

- Base: K₂CO₃ (2.0 equiv)

- Solvent: DMF

- Temperature: 80°C

- Time: 8 hours

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

1-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

Substitution: The fluorophenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation, lithium aluminum hydride.

Substitution: Halogenating agents, nitrating agents.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced oxadiazole derivatives.

Substitution: Halogenated or nitrated fluorophenyl derivatives.

Scientific Research Applications

1-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting neurological disorders.

Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with specific industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Research Findings and Data Tables

Table 1: Structural and Bioactivity Comparison

Table 2: Physicochemical Properties

Biological Activity

The compound 1-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone is a derivative of the 1,3,4-oxadiazole class, which has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to synthesize existing research findings regarding the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Structure and Properties

The molecular structure of the compound can be represented as follows:

This structure incorporates a piperidine ring and a 1,3,4-oxadiazole moiety, which are critical for its biological activity. The presence of fluorine atoms enhances its pharmacological properties by improving metabolic stability and bioavailability.

Research indicates that 1,3,4-oxadiazole derivatives often exert their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Many oxadiazole compounds inhibit key enzymes involved in cancer cell proliferation. For instance, they have been shown to target:

- Induction of Apoptosis : Compounds with oxadiazole rings have been reported to trigger apoptotic pathways in cancer cells by activating caspases and increasing p53 expression levels .

- Antimicrobial Activity : The oxadiazole scaffold is also associated with antimicrobial properties against various pathogens. Studies have demonstrated that derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Case Studies

Several studies have focused on the efficacy of oxadiazole derivatives in clinical settings:

- Study on MCF-7 Cell Line : A recent study demonstrated that a similar oxadiazole derivative significantly increased apoptotic markers in MCF-7 cells compared to standard treatments like Tamoxifen . The compound's IC50 value was comparable to that of established chemotherapeutics.

- Antimicrobial Efficacy : Research conducted by Dhumal et al. highlighted the effectiveness of oxadiazole compounds against Mycobacterium bovis, showing potent inhibitory effects that suggest potential use in treating tuberculosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.